molecular formula C36H63NO21 B1239584 methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate

methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate

Cat. No.: B1239584
M. Wt: 845.9 g/mol
InChI Key: GYEHUDFSLYCYMM-VQIHNLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}nonanoate is an amino tetrasaccharide that is the 9-(methoxycarbonyl)-1-nonyl derivative of the Lewis Y polysaccharide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including condensation reactions and glycosylation, as demonstrated in studies like those by Piskorz et al. (1984) and Jain et al. (1988). These methods are pivotal in understanding the structural composition and potential applications of the compound (Piskorz et al., 1984) (Jain et al., 1988).

  • Mucin Fragments Study : Research by Thomas et al. (1989) highlights the synthesis of synthetic mucin fragments, indicating potential applications in understanding mucin structure and possibly in the development of mucin-mimicking materials (Thomas et al., 1989).

  • Modified Assay Procedures : The work of Sykes et al. (1983) shows the use of this compound in modified assay procedures, particularly for enzymes like GDP-L-fucose: 2-acetamido-2-deoxy-beta-D-glucopyranoside-(1 leads to 4)-alpha-L-fucosyltransferase, which are crucial in glycan analysis (Sykes et al., 1983).

  • Nitrophenyl Oligosaccharide Synthesis : Jain et al. (1992) and Watt et al. (2000) discuss the synthesis of nitrophenyl oligosaccharides containing this compound, highlighting its role in the development of advanced glycoconjugates for biochemical applications (Jain et al., 1992) (Watt et al., 2000).

  • Glycosylation for Xyloglucan-Related Structures : Research also involves the synthesis of oligosaccharides related to xyloglucan, where this compound plays a role in the glycosylation process, as indicated by Watt et al. (1996) (Watt et al., 1996).

  • Tumor-Associated Antigen Study : Jackson et al. (2009) explored the conformational behavior of a tumor-associated carbohydrate antigen containing this compound, which could be crucial in cancer research and drug development (Jackson et al., 2009).

  • Neoglycoprotein Synthesis : Amer et al. (2003) synthesized neoglycoproteins containing trisaccharides related to this compound, which are important in immunological studies, particularly in understanding the surface antigens of parasites like Toxocara larvae (Amer et al., 2003).

  • Analysis of Glycosidic Linkages : Bennek et al. (1986) demonstrated the analysis of linkage positions in residues related to this compound, which is essential in understanding the structural aspects of glycosides (Bennek et al., 1986).

Properties

Molecular Formula

C36H63NO21

Molecular Weight

845.9 g/mol

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

InChI

InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)57-31-21(37-17(3)40)33(51-12-10-8-6-5-7-9-11-20(41)50-4)55-19(14-39)30(31)56-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1

InChI Key

GYEHUDFSLYCYMM-VQIHNLMTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

Origin of Product

United States

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